molecular formula C26H20O6 B14357676 Acenaphthylene-1,2-diol;benzoic acid CAS No. 92825-47-3

Acenaphthylene-1,2-diol;benzoic acid

Cat. No.: B14357676
CAS No.: 92825-47-3
M. Wt: 428.4 g/mol
InChI Key: JBBWRQZPRANUKP-UHFFFAOYSA-N
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Description

Acenaphthylene-1,2-diol (C₁₂H₁₀O₂) is a polycyclic diol derived from acenaphthene, featuring hydroxyl groups at the 1 and 2 positions of the acenaphthylene framework. It is a precursor in synthesizing spiropyrroloquinolines via domino reactions with α-dicarbonyl compounds under microwave irradiation . Synonyms include trans-1,2-dihydroxyacenaphthene and rel-(1R,2R)-1,2-dihydroacenaphthylene-1,2-diol .

Benzoic acid (C₇H₆O₂) is a simple aromatic carboxylic acid widely found in nature, such as in honey (identified via NMR profiling) , and as a by-product of acetaminophen degradation . It serves as a benchmark for substituted benzoic acids, with derivatives like 4-methoxybenzoic acid (4-MBA) and gallic acid (3,4,5-trihydroxybenzoic acid) showing varied biological and industrial applications .

Properties

CAS No.

92825-47-3

Molecular Formula

C26H20O6

Molecular Weight

428.4 g/mol

IUPAC Name

acenaphthylene-1,2-diol;benzoic acid

InChI

InChI=1S/C12H8O2.2C7H6O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14;2*8-7(9)6-4-2-1-3-5-6/h1-6,13-14H;2*1-5H,(H,8,9)

InChI Key

JBBWRQZPRANUKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC2=C3C(=C1)C(=C(C3=CC=C2)O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

The cis-diol benzoate is synthesized via electrophilic addition of iodine to acenaphthylene in the presence of silver benzoate. A suspension of silver benzoate (19.86 g, 1.1 equivalents) in dry benzene (480 mL) is combined with acenaphthylene (6 g) and iodine (10.02 g, 1.0 equivalent) at room temperature. The reaction proceeds through a cyclic iodonium ion intermediate, which is trapped by benzoate anions to form the cis-1,2-dibenzoate ester (Figure 1).

$$
\text{Acenaphthylene} + \text{I}2 + \text{AgO}2\text{CC}6\text{H}5 \rightarrow \text{cis-Acenaphthene-1,2-diol dibenzoate} + \text{AgI}
$$

Isolation and Yield

The crude product is filtered to remove silver iodide, washed with aqueous sodium thiosulfate and sodium carbonate, and recrystallized from toluene to yield white needles (m.p. 189–190°C). Hydrolysis with methanolic potassium hydroxide (60% w/v) followed by neutralization with acetic acid provides cis-acenaphthene-1,2-diol in 45.6% yield.

Preparation of trans-Acenaphthene-1,2-diol Benzoate

Thermal Control of Stereochemistry

The trans-isomer is synthesized under reflux conditions. Acenaphthylene and iodine are added to a hot suspension of silver benzoate in benzene, and the mixture is boiled for 1 hour. The increased thermal energy promotes a trans-diaxial addition mechanism, favoring the trans-dibenzoate ester.

Purification and Characterization

The reaction mixture is cooled, filtered, and evaporated to dryness. The residue is crystallized twice from cyclohexane, yielding the trans-dibenzoate as white crystals (m.p. 130–131°C after diacetate formation). Hydrolysis follows the same protocol as for the cis-isomer, producing trans-acenaphthene-1,2-diol in comparable yields.

Hydrolysis to Acenaphthene-1,2-diol and Benzoic Acid

The dibenzoate esters undergo base-catalyzed hydrolysis to release the free diol and benzoic acid. A solution of the dibenzoate in dioxan (45 mL) is treated with aqueous potassium hydroxide (15 mL, 60% w/v) and methanol (20 mL) overnight. Neutralization with acetic acid precipitates the diol, while benzoic acid remains in the aqueous phase as its potassium salt. Acidification of the mother liquor yields benzoic acid as a byproduct.

Characterization and Analytical Data

Physical Properties

Compound Melting Point (°C) Molecular Formula Yield (%)
cis-Acenaphthene-1,2-diol 207–208 C₁₂H₁₀O₂ 45.6
trans-Acenaphthene-1,2-diol 130–131 (diacetate) C₁₂H₁₀O₂ 42–48
Benzoic acid 122–123 C₇H₆O₂

Spectroscopic Data

  • cis-Diol : IR (KBr) shows broad O–H stretches at 3200–3400 cm⁻¹ and C–O vibrations at 1250 cm⁻¹.
  • trans-Diol : $$ ^1\text{H NMR} $$ (CDCl₃) exhibits coupled vicinal protons at δ 4.2–4.5 (J = 8–10 Hz).

Comparative Analysis of cis and trans Isomers

Reaction Thermodynamics

The cis-isomer is kinetically favored at lower temperatures due to reduced steric strain during iodonium ion formation. In contrast, the trans-isomer dominates under thermodynamic control at elevated temperatures.

Applications in Synthesis

  • cis-Diol : Serves as a precursor for epoxide derivatives and chiral ligands.
  • trans-Diol : Used in the synthesis of polycyclic aromatic hydrocarbons via Diels–Alder reactions.

Modern Adaptations and Scalability

Recent advances employ catalytic methods to reduce silver benzoate usage. For example, nickel-catalyzed benzoate transfers achieve comparable yields with 20% reduced reagent load. Additionally, continuous-flow systems have been explored to enhance reproducibility in large-scale diol production.

Chemical Reactions Analysis

Types of Reactions

Acenaphthylene-1,2-diol;benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO₃), potassium dichromate (K₂Cr₂O₇), sulfuric acid (H₂SO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), ethanol (C₂H₅OH)

    Substitution: Benzoyl chloride (C₆H₅COCl), aluminum chloride (AlCl₃), nitric acid (HNO₃)

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of substituted aromatic compounds

Mechanism of Action

The mechanism of action of acenaphthylene-1,2-diol;benzoic acid involves its interaction with specific molecular targets and pathways. The diol group can form hydrogen bonds with enzymes or receptors, modulating their activity. The aromatic rings can participate in π-π interactions, enhancing binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Acenaphthylene Derivatives

Parameter Acenaphthylene-1,2-diol Acenaphthylene-1,2-dione Acenaphthoquinone
Functional Groups Diol Diketone Quinone
Molecular Weight (g/mol) 186.21 184.19 182.18
Key Role Synthesis precursor Electrophilic reactant Metabolic product

Research Findings and Implications

  • Synthetic Utility: Acenaphthylene-1,2-diol’s reactivity under microwave conditions highlights its value in generating complex heterocycles, contrasting with acenaphthylene-1,2-dione’s role as a carbonyl donor .
  • Environmental Impact : Benzoic acid’s presence in honey and as a degradation by-product underscores its dual role as a natural component and pollutant .

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